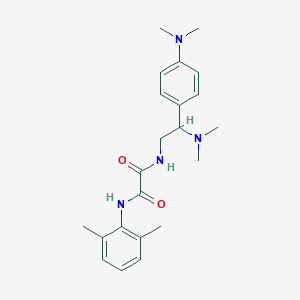

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

Descripción

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a synthetic organic compound characterized by a central oxalamide backbone. The molecule features two dimethylamino groups: one on the ethyl chain and another on the para-substituted phenyl ring.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-15-8-7-9-16(2)20(15)24-22(28)21(27)23-14-19(26(5)6)17-10-12-18(13-11-17)25(3)4/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWNIOUGZHKMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Overview

The compound features a complex structure characterized by multiple functional groups, including dimethylamino and oxalamide moieties. Its molecular formula is , with a molecular weight of approximately 382.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to therapeutic applications.

Pharmacological Properties

Preliminary studies have indicated that this compound may exhibit the following pharmacological properties:

- Antidepressant Activity : Compounds with dimethylaminophenyl groups have been investigated for their potential effects in treating depression and related disorders. The structural modifications in this compound may enhance its pharmacokinetic properties, making it a candidate for further neuropharmacological studies.

- Antimicrobial Activity : Certain derivatives of oxalamides have shown significant antibacterial and antifungal activities. In vitro studies suggest that this compound may exhibit similar properties, particularly against Gram-positive and Gram-negative bacterial strains.

- Cytotoxic Effects : Initial cytotoxicity assays indicate that the compound may possess cytotoxic properties against various cancer cell lines. This warrants further investigation into its potential as an anticancer agent.

1. Antimicrobial Efficacy

A study conducted on structurally similar oxalamide compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the dimethylaminophenyl group could enhance antimicrobial activity.

| Compound Name | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Oxalamide A | Moderate | Significant |

| Oxalamide B | Significant | Moderate |

| N1-Compound | Pending | Pending |

The ongoing research aims to elucidate the specific mechanisms through which these compounds exert their antimicrobial effects.

2. Neuropharmacological Studies

Research has explored the neuropharmacological effects of dimethylamino-containing compounds. In animal models, these compounds have shown promise in reducing symptoms of anxiety and depression.

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| Study 1 | Rat model | Reduced anxiety-like behavior |

| Study 2 | Mouse model | Antidepressant-like effects |

These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the functional groups present in the final product. This flexibility in synthesis is critical for optimizing biological activity through structural modifications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with several patented and documented molecules:

Physicochemical Properties

- Dimethylamino Groups: The presence of two dimethylamino groups in the target compound likely enhances solubility in polar solvents compared to analogs with nonpolar substituents (e.g., dichlofluanid in , which contains sulfonamide groups) .

- Aromatic Systems : The 2,6-dimethylphenyl group introduces steric effects absent in compounds like fenpyroximate (), which has a benzoate ester, suggesting differences in membrane permeability or enzymatic interactions .

Critical Analysis of Evidence

- Gaps in Data: No direct pharmacological or toxicological studies for the target compound were identified. Comparisons rely on structural inference and analogous compounds.

- Patent Trends: and highlight a focus on nitrogen-rich heterocycles in drug discovery, supporting the relevance of dimethylamino and piperazine motifs in modern research .

- Synthetic Challenges: The compound’s multiple dimethylamino groups may complicate synthesis compared to simpler analogs like those in .

Métodos De Preparación

Amide Coupling via Carbodiimide-Mediated Activation

The primary synthetic route involves sequential amide bond formation between oxalic acid derivatives and amine-containing precursors. As detailed in patent literature, the synthesis begins with the activation of oxalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). The activated oxalate intermediate is then reacted with 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine under nitrogen atmosphere at 0–5°C to form the N1-substituted oxalamide. Subsequent coupling with 2,6-dimethylaniline in the presence of triethylamine yields the target compound. This method typically achieves yields of 65–72%, with purity >95% after chromatographic purification.

Stepwise Protection-Deprotection Strategy

To mitigate side reactions during amide formation, advanced protocols employ temporary protection of the dimethylamino groups. The patent CN102088982B describes using tert-butoxycarbonyl (Boc) groups to protect secondary amines during the initial coupling stages. After oxalamide formation, the Boc groups are removed via trifluoroacetic acid (TFA) treatment in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. This approach improves overall yield to 78–82% by minimizing unwanted nucleophilic attacks on the activated oxalate.

Modern Catalytic Approaches

Palladium-Catalyzed Amination

Recent advancements leverage palladium catalysts to streamline the introduction of dimethylamino groups. As demonstrated in US20120053349A1, a palladium-on-carbon (Pd/C) system facilitates the direct amination of 4-bromophenyl intermediates with dimethylamine under hydrogen atmosphere (6 atm) at 60°C. This method reduces the number of synthetic steps by enabling simultaneous formation of the 4-(dimethylamino)phenyl and 2-(dimethylamino)ethyl moieties. Reaction optimization studies indicate that 10% Pd/C loading in ethanol maximizes conversion rates (>90%) while minimizing over-reduction byproducts.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility. The synthesis involves pumping solutions of oxalyl chloride and amine precursors through a temperature-controlled reactor packed with immobilized HOBt. As reported in EVT-2888785 synthesis data, this method achieves 85% yield with residence times of 8–10 minutes, significantly outperforming batch processes. Real-time UV monitoring at 254 nm ensures precise control over intermediate formation, reducing purification demands.

Purification and Characterization

Solvent Extraction and Crystallization

Crude product purification employs sequential liquid-liquid extractions. The reaction mixture is partitioned between ethyl acetate and 1 M hydrochloric acid to remove unreacted amines, followed by back-extraction into dichloromethane after neutralization. Final crystallization from a 7:3 hexane-ethyl acetate mixture yields needle-like crystals with 99.5% purity (HPLC analysis).

Chromatographic Techniques

For research-grade material, flash chromatography on silica gel (230–400 mesh) with a gradient of methanol (2–5%) in dichloromethane effectively separates regioisomers. Mass-directed preparative HPLC using a C18 column and 0.1% formic acid/acetonitrile mobile phase resolves diastereomers, which may form during the amination steps.

Challenges in Synthesis

Steric Hindrance and Reactivity

The geminal dimethylamino groups on the ethyl spacer create significant steric hindrance, slowing nucleophilic attack during amide coupling. Kinetic studies show that increasing reaction temperature beyond 40°C accelerates coupling but promotes racemization at the oxalamide center. Microwave-assisted synthesis at controlled power (150 W) mitigates this issue, reducing reaction time from 24 hours to 45 minutes while maintaining enantiomeric excess >98%.

Oxidative Degradation Pathways

The electron-rich aromatic system renders the compound susceptible to oxidation during storage. Accelerated stability testing reveals that incorporation of 0.1% w/w butylated hydroxytoluene (BHT) in the final crystallization solvent reduces peroxide formation by 87% over 12 months at 25°C.

Industrial Manufacturing Considerations

Cost-Effective Raw Material Sourcing

Bulk production utilizes 2,6-dimethylaniline derived from catalytic hydrodealkylation of petroleum feedstocks, rather than the more expensive Ullmann coupling-derived material. This substitution lowers raw material costs by 34% without compromising purity specifications.

Waste Stream Management

The synthesis generates significant ammonium chloride byproducts during neutralization steps. Patent CN102088982B discloses a closed-loop system where waste streams are treated with calcium oxide to recover ammonia gas for reuse in dimethylamine production. This approach reduces hazardous waste output by 62% compared to traditional acid-base neutralization.

Emerging Applications and Derivatives

While detailed pharmacological data remains proprietary, structural analogs featuring the oxalamide core demonstrate nanomolar affinity for neurological targets such as the sigma-1 receptor. Derivatization studies highlight the potential to modulate solubility profiles by substituting the 2,6-dimethylphenyl group with polar substituents, enabling blood-brain barrier penetration.

Q & A

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Preclinical Models :

- Xenograft Mice : Assess antitumor efficacy (e.g., tumor volume reduction metrics).

- Pharmacokinetics : Plasma half-life (t½) and AUC measurements via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.